N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine
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Overview
Description
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C12H17NO It is a cyclopropane derivative with a methoxyphenyl group attached to the ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Attachment of the methoxyphenyl group:
Introduction of the ethylamine side chain: The final step involves the attachment of the ethylamine group to the cyclopropane ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.
Scientific Research Applications
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)cyclopropanamine
- 1-(4-Methylphenyl)cyclopropanamine
- 1-(2-Chlorophenyl)cyclopropanamine
- 1-(4-Chlorophenyl)cyclopropanamine
Uniqueness
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO/c1-9(13-10-7-8-10)11-5-3-4-6-12(11)14-2/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI Key |
WRGOQOLXFHISBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC2CC2 |
Origin of Product |
United States |
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